

"2-Pentanone, 5,5-diethoxy-" molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentanone, 5,5-diethoxy-

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An In-depth Technical Guide on 2-Pentanone, 5,5-diethoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and theoretical chemical data for **2-Pentanone, 5,5-diethoxy-** (CAS No. 14499-41-3). Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with computational data to serve as a resource for researchers.

Molecular Structure and Identification

2-Pentanone, 5,5-diethoxy- is a chemical compound that incorporates both a ketone and an acetal functional group. The structure consists of a five-carbon pentanone backbone with the ketone group at the second position (C2). At the fifth position (C5), the carbon is bonded to two ethoxy groups, forming a diethyl acetal.

- IUPAC Name: 5,5-diethoxypentan-2-one^[1]^[2]
- Synonyms: Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxy-2-pentanone^[2]
- CAS Registry Number: 14499-41-3^[2]^[3]

- Molecular Formula: C₉H₁₈O₃[2]

The canonical SMILES representation of the molecule is CCOC(CCC(=O)C)OCC.[1]

Physicochemical Properties

Experimental data on the physical properties of 5,5-diethoxypentan-2-one are not readily available in published literature. The following table summarizes key physicochemical properties calculated from computational models, primarily sourced from PubChem.[1]

Property	Value	Source
Molecular Weight	174.24 g/mol	PubChem
XLogP3-AA (LogP)	0.8	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	3	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	174.125594432 Da	PubChem
Topological Polar Surface Area	35.5 Å ²	PubChem
Heavy Atom Count	12	PubChem
Complexity	117	PubChem

Theoretical Spectroscopic Data

While specific experimental spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of its spectroscopic characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methyl protons of the ethoxy groups would likely appear as a triplet, while the methylene protons would be a quartet. The protons on the pentanone chain would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The methyl protons adjacent to the carbonyl group would appear as a singlet.

- ^{13}C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon ($\text{C}=\text{O}$) would have the largest chemical shift (typically in the 200-210 ppm range). The acetal carbon ($\text{C}(\text{OEt})_2$) would also be significantly downfield. The remaining signals would correspond to the carbons of the ethoxy groups and the pentanone backbone.

In a mass spectrum, the molecular ion peak (M^+) for $\text{C}_9\text{H}_{18}\text{O}_3$ would be observed at $m/z = 174$. The fragmentation pattern would likely be dominated by cleavages characteristic of ketones and acetals.

- Alpha-cleavage next to the ketone could lead to the loss of a methyl radical ($\bullet\text{CH}_3$) or a propyl acetal radical.
- McLafferty rearrangement is possible for the ketone.
- Fragmentation of the acetal is expected to be prominent, often involving the loss of an ethoxy group ($\bullet\text{OCH}_2\text{CH}_3$, mass 45) to form a stable oxonium ion. A major fragment ion is often observed at $m/z = 103$, corresponding to $[\text{CH}(\text{OCH}_2\text{CH}_3)_2]^+$.

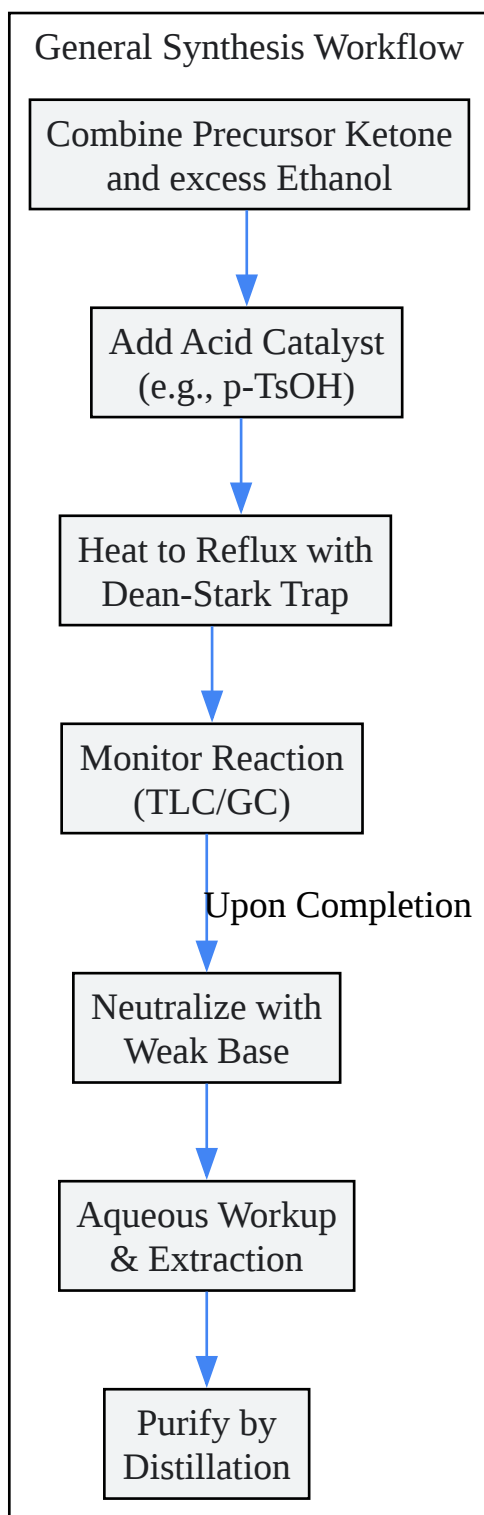
Synthesis and Reactivity

A standard method for the synthesis of 5,5-diethoxypentan-2-one involves the acid-catalyzed acetalization of a precursor γ -keto-aldehyde or a related derivative with ethanol. The formation of acetals is a reversible reaction.^{[4][5][6]} To drive the reaction to completion, water must be removed as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.^[7]

General Experimental Protocol:

- **Reactant Setup:** The precursor ketone (e.g., 5-oxohexanal or a derivative) is dissolved in an excess of anhydrous ethanol, which acts as both reactant and solvent.
- **Catalyst Addition:** A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.
- **Reaction:** The mixture is heated to reflux. Water produced during the reaction is continuously removed via a Dean-Stark trap.

- Workup: Once the reaction is complete (monitored by TLC or GC), the mixture is cooled. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

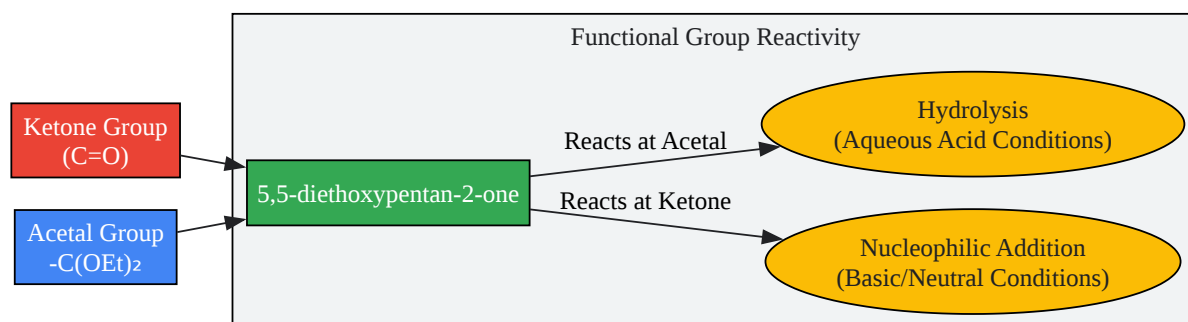


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A generalized workflow for the synthesis of an acetal from a ketone.

The compound possesses two key functional groups that dictate its reactivity:

- **Ketone:** The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction (to form an alcohol), Grignard reactions, and aldol condensation under appropriate conditions.
- **Acetal:** The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for carbonyls.^{[4][8]} However, it is readily hydrolyzed back to the corresponding aldehyde or ketone under aqueous acidic conditions.^{[4][8]} This dual reactivity allows for selective modification of other parts of a molecule while the carbonyl group is protected.



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Logical relationship of functional groups and their primary reactivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5,5-diethoxypentan-2-one is not readily available.^[9] Therefore, handling precautions must be based on the general properties of similar ketones and acetals.

- **Flammability:** Aliphatic ketones and ethers are typically flammable liquids. The compound should be handled away from ignition sources.

- Inhalation/Contact: Assumed to be a potential irritant to the eyes, skin, and respiratory system. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Potential Applications

While specific applications for this compound are not documented in the searched literature, its bifunctional nature suggests potential utility in organic synthesis. It could serve as a building block where the ketone or a precursor aldehyde (protected as the acetal) is required for multi-step synthetic pathways. The acetal can be carried through several reaction steps that would otherwise affect a free carbonyl group and then be deprotected at a later stage.

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- To cite this document: BenchChem. ["2-Pentanone, 5,5-diethoxy-" molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at:

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